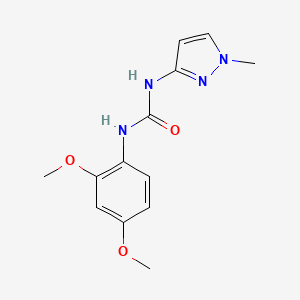
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDB-6, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDB-6 belongs to the family of benzodioxine derivatives, which are known for their diverse biological activities. The unique chemical structure of MDB-6 makes it an interesting molecule for studying its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is a key regulator of inflammation. N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 may also modulate the activity of enzymes involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been reported to have antioxidant and neuroprotective effects. N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 has also been shown to modulate the activity of ion channels, which may have implications for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and has been shown to be stable under a range of conditions. However, one limitation of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 is that it may have low solubility in aqueous solutions, which may impact its efficacy in certain applications. It is important to carefully consider the solubility and stability of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 when designing experiments.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to better understand the mechanism of action of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 and its efficacy in animal models. Another potential area of research is the use of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 in the treatment of neurological disorders, such as Alzheimer's disease. Additional studies are needed to determine the safety and efficacy of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 in these applications. Finally, there may be opportunities to modify the chemical structure of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 to enhance its efficacy and selectivity for specific targets.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with ammonia to form the final product, N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6. The synthesis of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 has been optimized to achieve high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 has been studied extensively for its potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide-6 can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-14(9-12(11)2)18-17(19)13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTKKLGQNUHBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975479 | |
| Record name | N-(3,4-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
n-(3,4-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
CAS RN |
6005-70-5 | |
| Record name | N-(3,4-Dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)


![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)


![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)